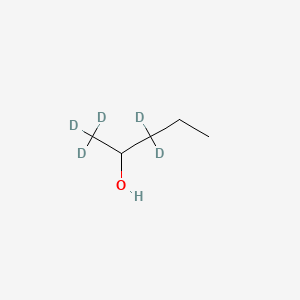

2-Pentyl-1,1,1,3,3-D5 alcohol

Beschreibung

Role of Stable Isotope Labeling in Contemporary Chemical and Biochemical Research

Stable isotope labeling is a cornerstone of modern research, offering insights that are often unattainable through other means. In chemical and biochemical research, compounds labeled with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) serve as tracers to elucidate reaction mechanisms, metabolic pathways, and pharmacokinetic profiles of drugs. symeres.comclearsynth.com

The primary applications of stable isotope labeling include:

Mechanistic and Kinetic Studies: The introduction of a heavier isotope like deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). symeres.com Studying the KIE helps researchers to understand the rate-determining steps of a reaction and to elucidate its mechanism. symeres.com

Metabolic Research: Labeled compounds are used to trace the metabolic fate of molecules within a biological system. This is crucial for understanding biochemical pathways and the effects of drugs on metabolism.

Analytical Chemistry: Isotopically labeled compounds, particularly deuterated ones, are widely used as internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.com They allow for precise and accurate quantification of the corresponding non-labeled analyte by compensating for variations in sample preparation and instrument response. clearsynth.comtexilajournal.com

Drug Development: In the pharmaceutical industry, stable isotope labeling is employed to study drug metabolism and pharmacokinetics (DMPK). symeres.com This includes investigating a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.org

Fundamental Principles of Deuterium Incorporation and its Influence on Molecular Systems

Deuterium, discovered by Harold Urey in 1931, possesses a nucleus with one proton and one neutron, making it roughly twice as heavy as the most common hydrogen isotope, protium (B1232500) (¹H). wikipedia.org This mass difference is the basis for its unique effects on molecular systems.

The incorporation of deuterium into an organic molecule results in a carbon-deuterium (C-D) bond that is stronger and has a lower vibrational frequency than a corresponding carbon-hydrogen (C-H) bond. scielo.org.mx This increased bond strength means that more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step of a reaction. scielo.org.mx This is the primary kinetic isotope effect.

Overview of 2-Pentyl-1,1,1,3,3-D5 Alcohol within the Context of Advanced Research Methodologies

This compound, with the chemical formula C₅H₇D₅O, is a deuterated isotopologue of 2-pentanol (B3026449). The five deuterium atoms are specifically placed at the C1 and C3 positions. This strategic placement makes it a highly valuable tool in various research applications, particularly as an internal standard for the quantification of 2-pentanol and its isomers using techniques like gas chromatography-mass spectrometry (GC-MS).

Interactive Data Table: Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 2-Pentanol |

| CAS Number | 14629-70-0 lgcstandards.com | 6032-29-7 wikipedia.org |

| Molecular Formula | C₅H₇D₅O researchgate.net | C₅H₁₂O wikipedia.org |

| Molecular Weight | 93.18 g/mol researchgate.net | 88.15 g/mol chemeo.com |

Historical Context of Deuterated Compounds in Analytical and Mechanistic Studies

The use of deuterated compounds in scientific research has a rich history that dates back to the discovery of deuterium itself. Early applications focused on elucidating reaction mechanisms. For instance, the study of the oxidation of alcohols was advanced by using selectively deuterated compounds to determine which C-H bonds were broken in the reaction. researchgate.netcdnsciencepub.com

The development of mass spectrometry and nuclear magnetic resonance spectroscopy in the mid-20th century provided the analytical tools necessary to detect and quantify deuterium in molecules, further expanding the applications of deuterated compounds. texilajournal.com The use of deuterated molecules as internal standards in mass spectrometry became a common practice to improve the accuracy and precision of quantitative analyses. clearsynth.comtexilajournal.com In the pharmaceutical industry, the use of deuterated compounds began in the 1960s to study drug metabolism and has since become a critical component of drug discovery and development. scielo.org.mxnih.gov

The strategic placement of deuterium atoms, known as site-specific deuteration, is crucial for many research applications. nih.gov In the case of this compound, the deuteration at the C1 and C3 positions is intentional and serves several purposes.

When used as an internal standard in mass spectrometry, the deuterium labels provide a distinct mass shift, allowing the instrument to differentiate between the standard and the non-labeled analyte. clearsynth.com The specific placement of the deuterium atoms away from the hydroxyl group ensures that the ionization and fragmentation patterns in the mass spectrometer are similar to the non-deuterated analyte, a key requirement for an ideal internal standard. texilajournal.com

For kinetic isotope effect studies, site-specific deuteration allows researchers to probe the mechanism of a reaction at a specific atomic position. cdnsciencepub.com By comparing the reaction rates of the deuterated and non-deuterated compounds, they can determine if a particular C-H bond is involved in the rate-determining step. acs.org The development of advanced catalytic methods has made the synthesis of site-specifically deuterated molecules more accessible, enabling a wider range of mechanistic investigations.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,3,3-pentadeuteriopentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/i2D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVLIDXNZAXMDK-PVGOWFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Site Specific Deuteration of 2 Pentyl 1,1,1,3,3 D5 Alcohol

Strategies for Carbon-Deuterium Bond Formation at the 1,1,1,3,3 Positions

The formation of carbon-deuterium (C-D) bonds at the specific 1,1,1, and 3,3 positions of 2-pentanol (B3026449) necessitates a multi-step approach, often starting with a suitable precursor that allows for deuteration before or during the formation of the alcohol.

Catalytic Deuteration of Precursor Compounds (e.g., 2-pentanone-D5, 2-pentanol)

A common and effective strategy involves the catalytic deuteration of a precursor ketone, in this case, a deuterated version of 2-pentanone. The synthesis of the target alcohol can be achieved by first preparing 2-pentanone with deuterium (B1214612) at the desired positions and then reducing the ketone to the corresponding alcohol.

The synthesis of the deuterated ketone precursor can be accomplished through methods like the Grignard reaction, where a deuterated Grignard reagent (e.g., CD₃MgBr) is reacted with a suitable carbonyl compound. Subsequent quenching with heavy water (D₂O) can also introduce deuterium.

Once the appropriately deuterated 2-pentanone is obtained, it can be reduced to 2-Pentyl-1,1,1,3,3-D5 alcohol. This reduction can be achieved using various reducing agents. While standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are common for reducing ketones to alcohols, the use of a deuterated reducing agent is not necessary if the deuterium is already incorporated in the ketone precursor. masterorganicchemistry.com

Alternatively, direct catalytic deuteration of non-deuterated 2-pentanol can be performed, although achieving the specific 1,1,1,3,3-pentadeuteration pattern directly on the alcohol is challenging and often results in a mixture of isotopologues. vulcanchem.com

Acid- or Base-Catalyzed Hydrogen-Deuterium Exchange Reactions

Acid- or base-catalyzed hydrogen-deuterium (H/D) exchange reactions represent a fundamental approach for introducing deuterium into organic molecules. wikipedia.orgnih.gov These reactions typically rely on the acidity of protons adjacent to a carbonyl group (α-hydrogens). libretexts.org

For the synthesis of this compound, a precursor like 2-pentanone can be subjected to base-catalyzed exchange. In the presence of a deuterium source like D₂O and a base, the α-protons at the C1 and C3 positions of 2-pentanone can be exchanged for deuterium through the formation of an enolate intermediate. nih.govlibretexts.org This process can be repeated to achieve high levels of deuteration at these positions. The reaction is often driven to completion by using a large excess of the deuterium source. libretexts.org

Acid-catalyzed exchange is also possible, typically using a deuterated acid such as D₂SO₄ in D₂O. This method also proceeds through an enol or enolate-like intermediate, facilitating the exchange of α-hydrogens. nih.gov However, base-catalyzed methods are often preferred for their efficiency in deuterating ketones. nih.gov

It's important to note that these exchange reactions are reversible, and conditions must be carefully controlled to maximize deuterium incorporation and minimize back-exchange. nih.gov

| Parameter | Acid-Catalyzed H/D Exchange | Base-Catalyzed H/D Exchange |

| Catalyst | Deuterated acids (e.g., D₂SO₄) | Bases (e.g., NaOD, K₂CO₃) |

| Deuterium Source | D₂O | D₂O, deuterated solvents |

| Mechanism | Enol formation | Enolate formation |

| Substrate | Ketones, compounds with enolizable protons | Ketones, aldehydes, esters with acidic α-hydrogens |

| Conditions | Often requires heating | Can often proceed at room temperature or with mild heating |

Reductive Deuteration Approaches Utilizing Deuterium Sources (e.g., D₂, D₂O, NaBD₄)

Reductive deuteration offers a direct route to deuterated alcohols from carbonyl compounds. This approach involves the use of a reducing agent that contains deuterium.

Sodium borodeuteride (NaBD₄) is a widely used and commercially available reagent for this purpose. pearson.comcdnsciencepub.com The reduction of a ketone, such as a partially deuterated 2-pentanone, with NaBD₄ introduces a deuterium atom at the carbonyl carbon (which becomes the C2 position of the alcohol). pearson.com To synthesize this compound, one would start with 2-pentanone-1,1,1,3,3-d4 and then reduce it with NaBD₄ to introduce the fifth deuterium at the C2 position. The reaction is typically carried out in a protic solvent.

Another powerful method is the reductive deuteration of acyl chlorides using samarium(II) iodide (SmI₂) and D₂O. mdpi.com This technique allows for the synthesis of α,α-dideuterio alcohols with high functional group tolerance and excellent deuterium incorporation. mdpi.com While this specific method yields dideuteration at the α-position, it highlights the utility of reductive methods with D₂O as the deuterium source.

Catalytic transfer hydrogenation using D₂O as the deuterium source is another advanced technique. acs.org Ruthenium complexes, for instance, can catalyze the transfer hydrogenation of ketones to alcohols, and when performed in D₂O, selective deuteration at the α-carbon of the resulting alcohol can be achieved. acs.org

| Deuterium Source | Reducing Agent/System | Typical Substrate | Position of Deuteration |

| D₂ | Metal catalysts (e.g., Pt, Pd, Ru) | Unsaturated compounds, ketones | Site of reduction |

| D₂O | SmI₂ | Acyl chlorides | α,α-positions of the resulting alcohol mdpi.com |

| D₂O | Ru complexes (transfer hydrogenation) | Ketones | α-position of the resulting alcohol acs.org |

| NaBD₄ | - | Aldehydes, ketones | Carbonyl carbon pearson.com |

Regioselective Deuteration Techniques for Alcohols

Achieving regioselectivity—the control of where the deuterium atoms are placed—is paramount in the synthesis of specifically labeled compounds. For alcohols, several techniques have been developed to target specific positions relative to the hydroxyl group.

α- and β-Deuteration Methods

The selective introduction of deuterium at the α-position (the carbon bearing the hydroxyl group) and the β-position (the adjacent carbon) of alcohols is a significant area of research.

One strategy involves a one-pot sequential hydrogen isotope exchange (HIE) and reductive deuteration. acs.org This method uses a ketone precursor, first performing an α-H/D exchange and then a reductive deuteration to yield α,β-deuterated alcohols. acs.org

Ruthenium catalysts have shown high selectivity in the deuteration of alcohols using D₂O. nih.gov Depending on the specific ruthenium catalyst and conditions, it is possible to achieve either selective α-deuteration of primary alcohols or α,β-deuteration of secondary alcohols. nih.gov The mechanism often involves a "borrowing hydrogen" or hydrogen transfer process, where the alcohol is temporarily oxidized to the corresponding carbonyl compound, which then undergoes deuteration followed by reduction back to the deuterated alcohol. nih.gov

Metal-Catalyzed H/D Exchange Systems

A variety of metal catalysts are effective for promoting H/D exchange in alcohols, offering different levels of regioselectivity. researchgate.net

Ruthenium Catalysts : As mentioned, ruthenium complexes are versatile for this transformation. For instance, a [(p-cymene)RuCl₂]₂/ethanolamine/KOH system has been used for the regioselective deuteration of alcohols at the β-carbon position with D₂O. nih.gov Other ruthenium pincer complexes can catalyze deuteration at both the α- and β-positions. researchgate.netrsc.org Ruthenium on carbon (Ru/C) has been shown to be effective for preferential deuteration at the α-position of hydroxyl groups. jst.go.jp

Iridium Catalysts : Iridium-based catalysts have been developed for the α-selective H/D isotope exchange of alcohols using D₂O as the deuterium source. rsc.org These systems can be highly chemoselective, tolerating various functional groups. rsc.org

Iron and Manganese Catalysts : Homogeneous pincer complexes of earth-abundant first-row transition metals like iron and manganese have been reported for the regioselective deuteration of alcohols in D₂O. rsc.org An iron catalyst can selectively deuterate the α-position, while a manganese catalyst can lead to deuteration at both the α- and β-positions. rsc.orgrsc.org

Palladium Catalysts : Palladium on carbon (Pd/C) is another catalyst used for H/D exchange reactions, though it often requires harsher conditions. jst.go.jp More recently, palladium single-atom catalysts have demonstrated high efficiency and selectivity for the α-site deuteration of benzylic alcohols. wiley.com

Platinum Catalysts : Platinum on carbon (Pt/C) can also be used for H/D exchange reactions. wiley.com

These metal-catalyzed systems often operate via a borrowing hydrogen mechanism, where the alcohol is reversibly oxidized to a carbonyl intermediate that is more susceptible to H/D exchange, followed by reduction to the deuterated alcohol. researchgate.net

| Catalyst System | Typical Selectivity | Deuterium Source |

| Ru-macho catalyst with KOtBu | α-deuteration (primary alcohols), α,β-deuteration (secondary alcohols) nih.gov | D₂O |

| [(p-cymene)RuCl₂]₂/ethanolamine/KOH | β-deuteration nih.gov | D₂O |

| Iridium(III)-bipyridonate catalyst | α-deuteration rsc.org | D₂O |

| Iron pincer complex | α-deuteration rsc.orgrsc.org | D₂O |

| Manganese pincer complex | α- and β-deuteration rsc.orgrsc.org | D₂O |

Optimization of Reaction Conditions for Isotopic Enrichment and Yield

Achieving high isotopic enrichment and chemical yield in the synthesis of this compound necessitates careful optimization of various reaction parameters. The choice of catalyst, deuterium source, temperature, and reaction time are all critical factors that influence the outcome of the deuteration process.

Catalytic hydrogen-deuterium exchange (HDE) has emerged as a powerful method for site-selective deuteration. nih.gov Transition metal catalysts, particularly those based on iridium, ruthenium, and palladium, have shown significant promise in facilitating the exchange of hydrogen for deuterium in alcohols. rsc.orgmdpi.comacs.org For the synthesis of this compound, a catalyst capable of selectively activating the C-H bonds at the C1 and C3 positions is required.

The deuterium source is another crucial variable. Deuterium oxide (D₂O) is a common and relatively inexpensive source, often used in conjunction with a catalyst. rsc.orgacs.orgnih.gov The concentration and isotopic purity of the D₂O can directly impact the level of deuterium incorporation in the final product. In some methodologies, deuterium gas (D₂) is employed, which can offer high isotopic enrichment but requires specialized handling. nih.gov

Reaction temperature and time are interdependent parameters that must be fine-tuned to maximize both yield and isotopic purity. mdpi.comnih.gov Higher temperatures can accelerate the rate of H/D exchange but may also lead to side reactions or decreased selectivity. mdpi.com Conversely, lower temperatures might require longer reaction times to achieve the desired level of deuteration. The optimization process often involves a systematic study of these parameters to identify the ideal conditions. For instance, microwave-assisted heating has been shown to enhance the rate of H-D exchange, allowing for shorter reaction times. nih.gov

The following interactive data table summarizes key parameters and their effects on the synthesis of deuterated alcohols, providing a general framework for the optimization of conditions for producing this compound.

| Parameter | Typical Range/Options | Effect on Isotopic Enrichment | Effect on Yield | References |

|---|---|---|---|---|

| Catalyst | Iridium complexes, Ruthenium complexes, Palladium on carbon (Pd/C) | High selectivity for α- and β-positions depending on the catalyst. | Catalyst loading and activity are crucial for reaction efficiency. | rsc.orgmdpi.comwiley.com |

| Deuterium Source | D₂O, D₂ gas | Excess D₂O or high pressure D₂ gas generally leads to higher incorporation. | The choice of source can influence reaction conditions and setup. | rsc.orgnih.gov |

| Temperature | 60 - 120 °C | Higher temperatures can increase the rate of H/D exchange. | Optimal temperature is needed to avoid decomposition and side reactions. | mdpi.comnih.gov |

| Reaction Time | Several hours to days | Longer reaction times generally lead to higher isotopic enrichment. | Must be balanced with potential for side reactions and product degradation. | google.com |

| Base/Additive | Potassium tert-butoxide, Sodium deuteroxide (NaOD) | Can promote H/D exchange by facilitating deprotonation. | The choice and concentration of base can affect catalyst stability and reaction rate. | mdpi.com |

Purification and Isolation Procedures for Deuterated Products

Following the synthesis, the deuterated product, this compound, must be separated from the reaction mixture, which may contain the catalyst, unreacted starting materials, partially deuterated species, and other byproducts. The similar physical properties of isotopologues can make their separation challenging. researchgate.netmarquette.edu

Standard organic chemistry purification techniques are employed, often in combination, to achieve high purity of the desired deuterated compound. google.compearson.com

Initial Workup: The first step typically involves quenching the reaction and removing the catalyst. This can be achieved through filtration, particularly for heterogeneous catalysts like Pd/C. nih.gov For homogeneous catalysts, extraction or precipitation methods may be necessary.

Chromatographic Methods: Column chromatography is a powerful technique for separating compounds based on their polarity. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system, it is possible to separate the deuterated alcohol from less polar or more polar impurities. google.com

Distillation: Fractional distillation can be effective for separating the deuterated product from non-volatile impurities and, to some extent, from the non-deuterated starting material, taking advantage of the slight difference in boiling points between isotopologues. google.com

The following interactive data table outlines common purification techniques and their applicability to the isolation of deuterated alcohols.

| Purification Technique | Principle of Separation | Typical Application in Deuterated Alcohol Purification | References |

|---|---|---|---|

| Filtration | Separation of solid from liquid. | Removal of heterogeneous catalysts (e.g., Pd/C) after the reaction. | nih.gov |

| Extraction | Differential solubility in immiscible liquids. | Separation of the organic product from aqueous reagents and soluble catalysts. | pearson.com |

| Column Chromatography | Differential adsorption on a stationary phase. | Separation from byproducts with different polarities. | google.com |

| Fractional Distillation | Separation based on differences in boiling points. | Purification from non-volatile impurities and potentially separating isotopologues. | google.com |

| Preparative Gas Chromatography (Prep-GC) | Separation in the gas phase based on volatility and interaction with a stationary phase. | High-purity separation of volatile deuterated compounds. |

Applications of 2 Pentyl 1,1,1,3,3 D5 Alcohol As a Stable Isotope Standard in Quantitative Chemical Analysis

Role in Mass Spectrometry-Based Quantification (GC-MS, LC-MS)

Role in Mass Spectrometry-Based Quantification (GC-MS, LC-MS)

In GC-MS and LC-MS analyses, 2-Pentyl-1,1,1,3,3-D5 alcohol is introduced into a sample at a known concentration. scioninstruments.com Because it is chemically almost identical to its non-deuterated counterpart, 2-pentanol (B3026449), it behaves similarly during sample preparation, injection, and chromatography. cerilliant.comscioninstruments.com However, due to the mass difference imparted by the five deuterium (B1214612) atoms, the mass spectrometer can distinguish it from the native analyte. cerilliant.com This allows for the accurate quantification of the target analyte by comparing its response to that of the internal standard. clearsynth.com

Internal Standard Methodology and Calibration Curve Development

The internal standard method is a cornerstone of accurate quantification in chromatography and spectroscopy. scioninstruments.com By adding a fixed amount of this compound to every sample, including calibration standards and unknowns, variations in the analytical process can be effectively compensated. scioninstruments.com This is because any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. chiron.no

The development of a calibration curve is a critical step in this process. annlabmed.org A series of calibration standards are prepared with known concentrations of the target analyte and a constant concentration of the internal standard. imreblank.ch The instrument's response ratio of the analyte to the internal standard is then plotted against the analyte concentration. annlabmed.orgimreblank.ch For many applications, if the mass difference between the analyte and the internal standard is at least 3 mass units, a linear calibration curve can be expected. imreblank.ch However, in some cases, particularly with high analyte concentrations or when there is cross-signal contribution, a quadratic or other non-linear model may be more appropriate. researchgate.netacs.org

Table 1: Example of Data for Calibration Curve Development

| Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte Area / IS Area) |

|---|---|---|---|---|

| 1.0 | 20 | 5,000 | 100,000 | 0.05 |

| 5.0 | 20 | 25,000 | 100,000 | 0.25 |

| 10.0 | 20 | 50,000 | 100,000 | 0.50 |

| 25.0 | 20 | 125,000 | 100,000 | 1.25 |

| 50.0 | 20 | 250,000 | 100,000 | 2.50 |

Mitigation of Matrix Effects and Ion Suppression

Complex sample matrices, such as those encountered in biological fluids or environmental samples, can significantly impact the accuracy of LC-MS analysis. clearsynth.comwaters.com Co-eluting components from the matrix can interfere with the ionization of the target analyte, leading to a phenomenon known as ion suppression or enhancement. annlabmed.orgwaters.com This "matrix effect" can result in under- or over-estimation of the analyte's concentration. annlabmed.org

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for mitigating these matrix effects. annlabmed.orgoup.com Since the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. chiron.nooup.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable quantification. chiron.noannlabmed.org

Applications in Environmental Analysis of Trace Organic Compounds

The analysis of trace organic compounds in environmental samples, such as water, soil, and air, is crucial for monitoring pollution and assessing environmental impact. ethernet.edu.etsciencebeingjournal.com These analyses often involve complex matrices and low concentrations of target analytes, making accurate quantification challenging. ethernet.edu.etresearchgate.net The use of deuterated internal standards, including those for volatile organic compounds (VOCs), is a common practice in environmental laboratories to ensure the reliability of GC-MS and LC-MS methods. scioninstruments.com this compound can serve as a valuable internal standard for the quantification of 2-pentanol and other structurally similar volatile organic compounds in environmental matrices.

Use in Forensic Toxicology for Quantitative Analysis of Analytes

In forensic toxicology, the accurate quantification of drugs, alcohol, and their metabolites in biological samples is of paramount importance for legal proceedings. researchgate.netinflibnet.ac.in Forensic toxicologists rely on robust analytical methods, with GC-MS and LC-MS being the gold standard for many analyses. researchgate.net The use of stable isotope-labeled internal standards is a routine and necessary practice to ensure the accuracy and precision of quantitative results in complex biological matrices like blood and urine. chiron.nonist.gov For instance, in the analysis of alcohol, deuterated analogs are employed to achieve reliable quantification. nist.gov Similarly, this compound can be used as an internal standard in the forensic analysis of cases involving the ingestion of 2-pentanol or related compounds.

Utilization in Nuclear Magnetic Resonance (NMR) Spectroscopy

Beyond its role in mass spectrometry, this compound also finds application in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating molecular structure and dynamics. oup.com

Deuterium as a Probe for Spectral Simplification and Signal Assignment

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-pentanol |

| 2-pentanone-D5 |

| 3-pentanol |

| Amphetamine-13C6 |

| Amphetamine-d3 |

| Amphetamine-d11 |

| Benzene |

| Cocaine-d3 |

| Cocaine-13C6 |

| Cocaine-13C6d3 |

| Ethanol (B145695) |

| Ethylbenzene |

| Formaldehyde |

| Formic acid |

| JWH 018 N-(5-hydroxypentyl) metabolite-d5 |

| Methanol |

| Methyl meth-d3-acrylate |

| N-Pentylbenzene-2,3,4,5,6-D5 |

| Pentylbenzene |

| Phosphatidylethanol-13C3 |

| Toluene |

Elucidation of Molecular Structure and Conformation through Isotopic Effects

The strategic replacement of hydrogen with its heavier, stable isotope deuterium (D) in a molecule like 2-pentanol creates a compound with distinct physical properties that are invaluable for structural analysis. The primary mechanism exploited is the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. splendidlab.com This difference in bond strength and mass alters the vibrational frequencies of the bonds. For instance, a typical C-H bond stretch vibrates at approximately 2950–3000 cm⁻¹, whereas the corresponding C-D stretch is found at a lower frequency, around 2150 cm⁻¹. eneuro.org

These altered vibrational modes create unique signatures in infrared (IR) spectroscopy, allowing researchers to pinpoint the location of deuteration within the molecule. In the context of Nuclear Magnetic Resonance (NMR) spectroscopy, the effects are equally profound. In a standard ¹H NMR spectrum of this compound, the proton signals corresponding to the deuterated positions (the methyl group at C1 and the methylene (B1212753) group at C3) are absent. This absence provides unambiguous confirmation of the isotopic labeling pattern, which is a powerful tool for verifying synthetic pathways and for structural elucidation in complex molecules. Furthermore, while ¹H NMR cannot detect deuterium, ²H (deuterium) NMR can be employed to directly observe the labeled sites, offering another layer of structural verification.

Chromatographic Behavior and Isotope Effects in Separation Science

In separation science, particularly in chromatography, the substitution of hydrogen with deuterium can lead to observable differences in how a compound behaves. This phenomenon is known as the chromatographic isotope effect. nih.gov While isotopologues (molecules that differ only in their isotopic composition) have nearly identical chemical properties, the physical differences arising from the increased mass of deuterium can be sufficient to cause separation. nih.govchromforum.org This effect is most pronounced in gas chromatography (GC) but can also be observed in liquid chromatography (LC). nih.govskyline.ms

Retention Time Differences Between Deuterated and Non-Deuterated Analogs

A well-documented observation in chromatography is that deuterated compounds often have slightly shorter retention times than their non-deuterated (protiated) analogs. nih.govchromforum.org This means the deuterated version typically elutes from the chromatographic column before its standard counterpart. This counter-intuitive result, where a heavier molecule moves faster, is not due to the mass itself but to the subtle changes in intermolecular forces. chromforum.org

For example, in GC-MS analysis, it is common to see the deuterated internal standard elute just before the target analyte. chromforum.org This chromatographic separation can be advantageous, as it prevents potential ion source saturation or cross-talk if the two compounds were to elute at the exact same time. chromforum.org

Below is a table showing examples of retention time differences observed between deuterated and non-deuterated compounds in GC analyses.

| Compound Pair | Retention Time of Deuterated Analog (min) | Retention Time of Non-Deuterated Analog (min) | Observation |

|---|---|---|---|

| 1,4-Dichlorobenzene-d4 / 1,4-Dichlorobenzene | 12.049 | 12.085 | Deuterated elutes earlier chromforum.org |

| 1,2-Dichloroethane-d4 / 1,2-Dichloroethane | 4.448 | 4.534 | Deuterated elutes earlier chromforum.org |

| Chlorobenzene-d5 / Chlorobenzene | 8.553 | 8.588 | Deuterated elutes earlier chromforum.org |

Influence of Deuteration on Hydrophobicity and Stationary Phase Interactions

The underlying reason for the observed retention time differences lies in the effect of deuteration on the molecule's intermolecular forces. The C-D bond is slightly shorter and less polarizable than the C-H bond. This reduction in polarizability leads to weaker van der Waals interactions (specifically, London dispersion forces) between the deuterated analyte and the stationary phase of the chromatography column. nih.govchromforum.org

In gas chromatography, where separation is governed by the partitioning of the analyte between the mobile gas phase and the liquid stationary phase, a weaker interaction with the stationary phase causes the compound to spend proportionally more time in the mobile phase. This results in faster elution and a shorter retention time. nih.gov Therefore, the common observation that deuterated compounds elute earlier can be attributed to their reduced affinity for the stationary phase. chromforum.org

While often discussed in terms of hydrophobicity in reversed-phase LC, the fundamental principle remains the same: deuteration slightly weakens the intermolecular forces that cause the molecule to be retained by the nonpolar stationary phase, leading to earlier elution.

Investigations into Reaction Mechanisms and Pathway Elucidation Utilizing 2 Pentyl 1,1,1,3,3 D5 Alcohol As a Mechanistic Probe

Kinetic Isotope Effects (KIE) in Organic Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in one of the reactants is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when hydrogen (¹H) is replaced by deuterium (B1214612) (²H or D) because deuterium is twice as heavy as protium (B1232500). wikipedia.org The difference in mass leads to a lower vibrational frequency for a C-D bond compared to a C-H bond, resulting in a higher activation energy for reactions that involve breaking this bond. wikipedia.org Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage. wikipedia.org This difference in reaction rates, expressed as the ratio kH/kD, provides profound insights into reaction mechanisms.

Deuterium isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For alcohol oxidations, a significant PKIE (typically kH/kD > 2) indicates that the C-H bond at the carbinol carbon is cleaved in the slowest step of the reaction. For instance, the oxidation of isopropyl-2-d alcohol by dimethyldioxirane (B1199080) exhibits a PKIE of 5.2, clearly indicating C-H bond cleavage in the rate-limiting step. researchgate.net

A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs but are still valuable for elucidating mechanistic details. wikipedia.org SKIEs are classified based on the position of the isotope relative to the reaction center. For example, α-SKIEs involve isotopic substitution at the carbon undergoing a change in hybridization. A normal SKIE (kH/kD > 1) is observed when the hybridization changes from sp³ to sp², while an inverse SKIE (kH/kD < 1) occurs with a change from sp² to sp³. wikipedia.org

The strategic deuteration in 2-Pentyl-1,1,1,3,3-D5 alcohol allows for the study of both primary and secondary KIEs. The deuterium at the C1 position would be involved in a primary isotope effect if the C-H bond at this position is broken during the rate-determining step of a reaction, such as oxidation. The deuterium atoms at the C3 position would exhibit a secondary isotope effect, providing information about changes in the transition state at a position adjacent to the reactive center.

The magnitude of the KIE is instrumental in identifying the rate-determining step (RDS) of a reaction. A large primary KIE, as mentioned, strongly suggests that C-H bond cleavage is the RDS. For example, in the oxidation of benzyl (B1604629) alcohol by various oxidizing agents, the observed primary deuterium isotope effects confirm that the cleavage of the α-C–H bond is the slow, rate-determining step. core.ac.uk Conversely, a small or non-existent KIE (kH/kD ≈ 1) implies that C-H bond breaking occurs in a fast step, either before or after the RDS, or that there is no C-H bond cleavage at all. In some ruthenium-catalyzed reactions, a KIE value of approximately 2.29 suggests that C-H bond breakage is a slow step but not the sole rate-determining one. dtu.dk

Secondary KIEs provide more subtle details about the structure of the transition state. A normal α-SKIE (kH/kD > 1) suggests a transition state that is more sp²-like (flatter) than the sp³-hybridized reactant, indicating a loosening of bonds to the α-carbon. An inverse α-SKIE (kH/kD < 1) points to a more crowded, sp³-like transition state. These effects help to paint a more complete picture of the geometry and electronic nature of the transition state. For instance, in the oxidation of α-trideuteromethyl benzyl alcohol, a secondary KIE of 1.07 was observed. researchgate.net

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry, and KIE studies using deuterated alcohols like this compound are crucial for understanding the mechanisms of these reactions. masterorganicchemistry.comchemistrysteps.comlibretexts.org Different oxidizing agents can proceed through different mechanistic pathways, and KIEs help to distinguish between them.

For example, oxidation reactions involving chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC) are believed to proceed via an intermediate chromate (B82759) ester. The subsequent decomposition of this ester to the carbonyl product can occur through various pathways. A significant primary KIE would support a mechanism where the α-C-H bond is broken in the rate-determining step. Studies on the oxidation of deuterated secondary alcohols have shown significant primary kinetic isotope effects, supporting a mechanism involving the cleavage of the C-H bond in the slow step. researchgate.net

Table 1: Representative Kinetic Isotope Effects in Alcohol Oxidation

| Oxidizing Agent | Substrate | kH/kD | Implication | Reference |

|---|---|---|---|---|

| Dimethyldioxirane | Isopropyl-2-d alcohol | 5.2 | C-H bond cleavage is rate-determining | researchgate.net |

| Bis(quinuclidine)bromine(I) bromide | Benzyl-d₂ alcohol | 4.9 | C-H bond cleavage is rate-determining | core.ac.uk |

| Ruthenium catalyst | Deuterated benzyl alcohol | 2.29 | C-H bond cleavage is a slow, but not the only, rate-determining step | dtu.dk |

| Manganese Dioxide | Cinnamyl alcohol-1,1-d₂ | High | C-H bond breaking is irreversible and rate-determining | rsc.org |

| Liver Microsomes (non-induced) | (1-R)-[1-²H₁, 1-¹⁴C]-ethanol | 1.57 | Stereospecific enzymatic oxidation | nih.gov |

| Liver Microsomes (acetone-induced) | [1-²H₂, 2-¹⁴C]-ethanol | 4.0 | Non-stereospecific enzymatic oxidation | nih.gov |

This table is interactive. Click on the headers to sort the data.

In some reactions, particularly those with high KIE values and at low temperatures, a quantum mechanical phenomenon known as tunneling can play a significant role. scitechdaily.comleeds.ac.uk Instead of surmounting the energy barrier, a hydrogen atom can "tunnel" through it. This is more probable for protium than for the heavier deuterium, leading to unusually large KIEs. The study of deuterated alcohols can thus provide evidence for quantum tunneling in hydrogen transfer reactions. youtube.compnas.org

The concept of "tunneling and coupled motion" has been particularly significant in the study of alcohol dehydrogenase (ADH), where it is proposed that the reaction coordinate for hydride transfer involves the motion of both primary and secondary hydrogens, which tunnel through the reaction barrier together. nih.gov By using specifically deuterated substrates, researchers can probe the extent of tunneling and the coupling of motions in the transition state. Experiments with alcohol dehydrogenase have shown that the trajectory of deuterium transfer goes through a shorter donor-acceptor distance than that of hydrogen transfer, which is consistent with Marcus-like models of H-transfer. nih.gov

Applications in Oxidation Reactions of Alcohols

Enzyme-Catalyzed Reaction Pathway Analysis (in vitro and non-clinical contexts)

Isotopically labeled substrates like this compound are indispensable tools in enzymology for elucidating the detailed mechanisms of enzyme-catalyzed reactions. squarespace.com The high specificity of enzymes often allows for the precise probing of individual steps in a catalytic cycle.

Many enzyme-catalyzed reactions, particularly those involving oxidoreductases like alcohol dehydrogenase (ADH), are stereospecific. nih.gov These enzymes can distinguish between the two enantiomers of a chiral alcohol and also between the two diastereotopic hydrogens at a prochiral center.

By using stereospecifically deuterated substrates, researchers can determine the stereochemical course of a reaction. For example, in the oxidation of an alcohol by ADH, the enzyme specifically removes one of the two hydrogens at the carbinol carbon. Using a deuterated alcohol allows for the determination of which hydrogen is transferred to the cofactor, typically NAD⁺. nih.gov

Furthermore, the KIE observed in these enzymatic reactions provides information about the hydride transfer step. A large primary KIE indicates that hydride transfer is the rate-limiting step. squarespace.com For example, in the reaction catalyzed by alcohol dehydrogenase, competitive KIEs have been measured to be significant, indicating that the proton transfer is the rate-limiting step. wikipedia.org The magnitude of the KIE can also be influenced by the presence of products, which can alter the relative rates of different steps in the enzymatic cycle. nih.gov

Table 2: Deuterium Isotope Effects in Enzyme-Catalyzed Reactions

| Enzyme | Substrate | Isotope Effect Type | Observed kH/kD | Mechanistic Insight | Reference |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase | Ethanol (B145695) | Primary | ~3.6 | Hydride transfer is rate-limiting | wikipedia.org |

| Lactate Dehydrogenase | Lactate | Primary | 1.93 | Hydride transfer contributes to the rate-limiting step | nih.gov |

| Prephenate Dehydrogenase | Deoxoprephenate | Primary | 2.3 | Decarboxylation and hydride transfer are concerted | unl.edu |

| Formate Dehydrogenase | Formate | Primary | 2.2 | Hydride transfer is the only kinetically significant step | unl.edu |

| Yeast Alcohol Dehydrogenase | p-methoxybenzaldehyde | Inverse Solvent IE | < 1 | Ligand displacement of a Zn²⁺-bound water by the substrate | mdpi.com |

| Liver Alcohol Dehydrogenase | Cyclohexanol-1-d | Primary Equilibrium | 1.18 | Deuterium enriches in the alcohol at equilibrium | nih.gov |

This table is interactive. Click on the headers to sort the data.

Investigations of Co-factor Involvement and Active Site Dynamics

The use of isotopically labeled substrates, such as this compound, is a powerful strategy for interrogating the intricate dynamics of enzyme active sites and the role of co-factors in catalysis. The substitution of hydrogen with deuterium atoms at specific positions allows researchers to probe the kinetic isotope effect (KIE), which provides profound insights into bond-breaking and bond-forming steps during an enzymatic reaction. Studies on flavin-containing oxidoreductases, such as aryl-alcohol oxidase (AAO), have utilized deuterated alcohol substrates to elucidate the mechanism of hydride transfer to the FAD co-factor. csic.es

In the reductive half-reaction of AAO from Pleurotus eryngii, the use of deuterated substrates revealed a high primary substrate KIE, suggesting that the transfer of a hydride (or deuteride) from the alcohol's α-carbon to the N5 atom of the FAD co-factor is the rate-limiting step of the catalytic cycle. csic.esowlstonemedical.com This significant KIE, along with its temperature dependence, points towards a quantum-mechanical tunneling process, where the hydride effectively tunnels through the energy barrier rather than going over it. csic.es Such investigations indicate a pre-organized active site that requires only the correct positioning of the substrate and co-factor for the transfer to occur. csic.es

Further research into active site dynamics involves site-directed mutagenesis to alter key amino acid residues. For instance, modifying the Tyr92 residue in AAO, which interacts with the substrate, altered the temperature dependence of the reaction, confirming its role in modulating the hydride transfer. csic.es Similarly, studies on other alcohol dehydrogenases have shown that the active site architecture, including the positioning of catalytic zinc ions and residues like histidine, is crucial for catalysis. csic.esresearchgate.net In zinc-dependent alcohol dehydrogenases, dynamic fluctuations at the metal center are vital for influencing proton traffic and the hydride transfer event. researchgate.net The use of deuterated substrates in these systems helps to dissect the contributions of proton abstraction from the hydroxyl group versus hydride transfer from the carbon backbone. csic.esnih.gov

Table 1: Research Findings on Active Site Dynamics Using Deuterated Alcohols

| Enzyme System | Deuterated Substrate Used | Key Finding | Citation |

|---|---|---|---|

| Aryl-Alcohol Oxidase (AAO) | Differently deuterated alcohol substrates | High kinetic isotope effects (KIEs) suggest that hydride transfer to the FAD co-factor is the rate-limiting step and involves quantum tunneling. | csic.es |

| Aryl-Alcohol Oxidase (AAO) | α-deuterated alcohol | Confirmed His502 as the catalytic base for proton abstraction and demonstrated a concerted mechanism of proton and hydride transfer. | csic.esnih.gov |

| Aryl-Alcohol Oxidase (AAO) | (R)- and (S)-α-deuterated p-methoxybenzyl alcohol | Demonstrated the stereoselectivity of the hydride transfer for the first time in a GMC oxidoreductase. | nih.govcsic.es |

| Guanosine-5′-monophosphate reductase (GMPR) | N/A (Cofactor dynamics study) | Revealed distinct "IN" and "OUT" conformations of the NADPH cofactor are required for the deamination and hydride transfer steps, respectively, governed by interactions with active site residues. | acs.org |

Degradation Pathway Studies in Environmental Systems and Chemical Processes

Deuterium-labeled compounds like this compound are invaluable tools for studying the degradation of organic compounds in both biological and environmental contexts. By tracing the fate of the deuterium label, scientists can elucidate complex metabolic and chemical pathways, identify transient intermediates, and determine the final breakdown products.

The initial step in the microbial degradation of many aliphatic hydrocarbons is an oxidation reaction that forms an alcohol. mdpi.com This alcohol is subsequently oxidized to an aldehyde and then a fatty acid, which can enter central metabolic pathways. mdpi.com Using a deuterated alcohol allows for precise tracking of these transformation steps.

In vitro studies using Primary Human Hepatocytes (PHH) have demonstrated the power of this approach. When PHH were exposed to deuterated exogenous volatile organic compounds (EVOCs), including deuterated alcohols, researchers could trace their metabolic conversion. owlstonemedical.com For example, the conversion of deuterated benzyl alcohol to deuterated benzaldehyde (B42025) was clearly observed and could be inhibited by 4-methylpyrazole, a known inhibitor of alcohol dehydrogenase (ADH), confirming the enzyme's role in the pathway. owlstonemedical.com This methodology enables the characterization of metabolic pathways for compounds like 2-pentanol (B3026449) and the identification of the enzymes involved, such as ADHs and cytochrome P450s. owlstonemedical.comresearchgate.net

In environmental microbiology, deuterated compounds are used to understand the breakdown of pollutants. Fungi play a crucial role in the degradation of lignin (B12514952), a complex polymer in plant biomass. nih.govcsic.es The fungal enzyme aryl-alcohol oxidase (AAO) contributes to this process by oxidizing alcohols to produce the hydrogen peroxide required by lignin-degrading peroxidases. nih.govcsic.es Studies using deuterated aromatic alcohols have been instrumental in confirming the hydride transfer mechanism of AAO, clarifying its role in the broader lignin degradation pathway. nih.govcsic.es Similarly, techniques like stable isotope Raman microspectroscopy can trace the incorporation of deuterium from labeled plastics into the biomass of degrading microbes, providing direct evidence of biodegradation. acs.org

Table 2: Examples of Tracing Degradation Pathways with Deuterated Substrates

| System | Labeled Substrate | Observed Process/Metabolite | Significance | Citation |

|---|---|---|---|---|

| Primary Human Hepatocytes (in vitro) | Deuterated 2-butanol (B46777), Deuterated benzyl alcohol-D7 | Metabolism to deuterated ketones (e.g., 2-butanone) and aldehydes (benzylaldehyde-D6). | Elucidates hepatic metabolic pathways and the role of enzymes like ADH. | owlstonemedical.compostersessiononline.eu |

| Fungal Lignin Degradation | α-deuterated p-methoxybenzyl alcohol | Oxidation by Aryl-Alcohol Oxidase (AAO). | Confirmed the hydride transfer mechanism, clarifying how H₂O₂ is supplied for ligninolysis. | nih.govcsic.es |

| Microbial Plastic Degradation | Perdeuterated polylactic acid (dPLA) | Incorporation of deuterium into microbial biomass. | Provides direct, single-cell level evidence of plastic assimilation by microorganisms. | acs.org |

A key challenge in environmental and metabolic studies is identifying the origin of a specific compound and its subsequent transformation products. Isotopic labeling provides an unambiguous way to link a precursor to its products. The oxidation of 2-pentanol to 2-pentanone is a known metabolic conversion. researchgate.net By using this compound, the resulting 2-pentanone would retain some or all of the deuterium atoms, depending on the reaction mechanism, allowing for its definitive identification and quantification via mass spectrometry. owlstonemedical.com

This approach is critical in studies of co-metabolism, where microorganisms degrading one compound (e.g., an alcohol) fortuitously break down a pollutant. researchgate.net For instance, Rhodococcus rhodochrous grown on alcohols like 2-butanol can co-metabolize environmental contaminants such as 1,4-dioxane (B91453) and chlorinated hydrocarbons. researchgate.net Using a deuterated growth substrate like this compound would help researchers distinguish the metabolic pathways of the primary substrate from the degradation pathways of the co-metabolized pollutants.

Furthermore, identifying the source of volatile organic compounds in human breath for disease diagnosis is an area of active research. owlstonemedical.com 2-Pentanone, for example, is a potential biomarker whose origin could be the oxidation of 2-pentanol or the β-oxidation of hexanoic acid. researchgate.net Administering labeled 2-pentanol and tracing the appearance of labeled 2-pentanone in breath could precisely apportion its source, enhancing the reliability of its use as a biomarker.

Table 3: Transformation Products Identified Using Labeled Precursors

| Labeled Precursor | System/Organism | Identified Transformation Product | Methodological Advantage | Citation |

|---|---|---|---|---|

| Deuterated 2-butanol | Primary Human Hepatocytes | Deuterated 2-butanone | Confirms the metabolic link between the alcohol and its corresponding ketone in liver metabolism. | owlstonemedical.com |

| Hexanoic-2,2-D2 acid | Penicillium roqueforti | Deuterated 2-pentanone | Demonstrates that 2-pentanone can be formed via the β-oxidation of hexanoic acid. | researchgate.net |

| Deuterated Benzyl alcohol-D7 | Primary Human Hepatocytes | Deuterated Benzaldehyde-D6 | Allows for clear identification of the product and confirmation of the enzymatic pathway (ADH). | owlstonemedical.com |

Fundamental Research on Deuterium Isotope Effects in 2 Pentyl 1,1,1,3,3 D5 Alcohol Systems

Vibrational and Rotational Isotope Effects

The replacement of five specific hydrogen atoms with deuterium (B1214612) in 2-pentanol (B3026449) fundamentally alters the vibrational and rotational energy levels of the molecule. The primary cause of these effects is the increase in mass, as deuterium is approximately twice as heavy as protium (B1232500) (¹H). wikipedia.org This mass difference has a more pronounced effect on isotopic rate changes than substitutions of heavier elements like carbon. wikipedia.org

The vibrational modes of a molecule can be modeled as a system of masses connected by springs, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.org Consequently, the C-D (carbon-deuterium) bonds in 2-Pentyl-1,1,1,3,3-D5 alcohol vibrate at lower frequencies than the corresponding C-H (carbon-hydrogen) bonds in its non-deuterated counterpart. This phenomenon is often referred to as a redshift in the vibrational spectrum. ajchem-a.com The isotopic ratio of vibrational frequencies (νH/νD) for stretching modes is typically in the range of 1.35 to 1.41. libretexts.org This shift is not localized to only the C-D bonds but affects the entire molecule's vibrational landscape to some extent. libretexts.org These distinct vibrational signatures, such as the ν(C-D) stretch appearing around 2100 cm⁻¹, allow for precise tracking of the deuterated molecule in complex systems.

Rotational motion is also sensitive to isotopic substitution. The rotational constant of a molecule is inversely proportional to its moment of inertia. ajchem-a.com By increasing the mass of the molecule without significantly altering its geometry, deuteration increases the moment of inertia. This results in smaller rotational constants and more closely spaced rotational energy levels for this compound compared to 2-pentanol. ajchem-a.com While changes in translational and rotational properties can contribute to kinetic isotope effects, their impact is often considered small compared to the changes in zero-point vibrational energy. cdnsciencepub.comcdnsciencepub.com

Table 1: Comparison of General Spectroscopic Properties due to H/D Isotope Effects

| Property | Effect of Deuteration | Underlying Reason |

| Vibrational Frequency | Decrease (Redshift) | Increased reduced mass of the C-D bond vs. C-H bond. libretexts.orgajchem-a.com |

| Rotational Constant | Decrease | Increased overall molecular mass leads to a larger moment of inertia. ajchem-a.com |

| Vibrational Bandwidth | Decrease | The heavier deuterium atom leads to a smaller vibrational amplitude. libretexts.org |

Influence of Deuteration on Hydrogen Bonding and Intermolecular Interactions

The hydroxyl group (-OH) of 2-pentanol is central to its ability to form hydrogen bonds, which dictates many of its properties. While the deuteration in this compound does not directly involve the hydroxyl proton, the electronic and vibrational changes in the pentyl chain can indirectly influence its hydrogen-bonding behavior. More direct effects are observed when the hydroxyl proton itself is substituted, creating an -OD group.

Studies on deuterated alcohol systems have revealed complex effects on hydrogen and deuterium bonding. Enthalpies of formation for hydrogen-bonded complexes are generally found to be greater than for their deuterium-bonded analogs. ias.ac.in This suggests that, enthalpically, the hydrogen bond is stronger. This may be attributed to a greater degree of overlap in the hydrogen bond due to the shorter O...Y distance compared to the deuterated species. ias.ac.in

The use of a deuterated solvent like D₂O can also probe reaction mechanisms. Solvent isotope effects can reveal whether the O-H bond is broken during a reaction's rate-determining step. nih.gov For instance, an inverse solvent isotope effect (a faster rate in D₂O) was observed in the oxidation of ethanol (B145695), consistent with a mechanism where a low-barrier hydrogen bond is lost as the alcohol is oxidized. nih.gov

Theoretical and Computational Modeling of Isotope Effects

Computational chemistry provides indispensable tools for understanding and quantifying the origins of isotope effects observed experimentally. Methods like quantum mechanical calculations and Density Functional Theory (DFT) allow for the detailed analysis of molecular energies, structures, and reaction pathways for both normal and isotopically labeled compounds.

A cornerstone of understanding isotope effects is the concept of zero-point energy (ZPE). According to quantum mechanics, a molecule is never truly at rest, even at absolute zero, but retains a minimum amount of vibrational energy. youtube.comwikipedia.org This ZPE is dependent on the vibrational frequencies of the molecule.

This difference in ZPE is the primary reason for the primary kinetic isotope effect (KIE). For a reaction to occur, a bond must be broken, which requires energy to overcome an activation barrier. Since the C-D bond starts from a lower energy level (lower ZPE), it requires more energy to reach the transition state compared to a C-H bond, assuming the bond is broken in the rate-determining step. This results in a slower reaction rate for the deuterated compound. youtube.com Computational methods such as Hartree-Fock, post-HF methods, and DFT can be used to calculate ZPE, with varying levels of accuracy and computational cost. numberanalytics.com Advanced calculations on ethanol have shown that deuteration can also influence quantum phenomena like tunneling. acs.org

Table 2: Conceptual Comparison of Zero-Point Energy (ZPE) and Bond Dissociation Energy (BDE)

| Parameter | C-H Bond | C-D Bond | Consequence for this compound |

| Zero-Point Energy (ZPE) | Higher | Lower | The deuterated molecule has a lower ground-state vibrational energy. youtube.com |

| Bond Dissociation Energy (BDE) | Lower | Higher | More energy is required to break a C-D bond than a C-H bond. youtube.com |

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions, including those involving deuterated species like this compound. It is particularly valuable for locating and analyzing the geometry and energy of transition states, which are critical for understanding reaction kinetics. rsc.org

By modeling the reactants, transition state, and products, DFT can be used to compute the activation energies for both the deuterated and non-deuterated reactions. The difference in these activation energies allows for the theoretical prediction of the kinetic isotope effect (KIE). These predictions can then be compared with experimental KIEs to support or refute a proposed reaction mechanism. For example, DFT calculations were used to investigate the Swern oxidation of alcohols, revealing that previous discrepancies between computed and experimental KIEs were likely due to the choice of basis set in the calculations. rsc.orgrsc.org

For accurate results in transition state analysis of deuterated alcohols, modern studies recommend the use of high-level basis sets (triple- or quadruple-ζ quality), the inclusion of dispersion energy corrections, and the use of a continuum solvent model. rsc.orgresearchgate.net DFT has also been successfully applied to study ruthenium-catalyzed reactions of alcohols, where it helped to construct a plausible catalytic cycle and support experimental findings that C-H bond breakage was not the sole rate-determining step. dtu.dk

Quantum Mechanical Calculations of Zero-Point Energies

Impact on Thermochemical Properties (excluding basic physical properties)

Deuteration affects not only kinetic properties but also the fundamental thermochemical properties of a molecule. These effects stem directly from the differences in zero-point vibrational energies between the deuterated and non-deuterated compounds.

Isotope effects also manifest in the thermodynamics of exchange reactions. For instance, in water-alcohol systems, the equilibrium and enthalpy of reactions like 2ROH + D₂O <=> 2ROD + H₂O have been analyzed through measurements of molar excess enthalpies. acs.orgnatlib.govt.nz The stability imparted by deuteration can also enhance resistance to thermal degradation. In studies on polymers, deuteration has been shown to increase stability, and differences in thermodynamic quantities like melting points have been recorded. dtic.mil The stronger C-D bonds in this compound make it more resistant to pyrolytic degradation compared to its protiated analog. dtic.mil

Quality Control and Reference Material Development for Research Grade 2 Pentyl 1,1,1,3,3 D5 Alcohol

Assessment of Chemical Purity and Isotopic Enrichment

To ensure the quality of research-grade 2-Pentyl-1,1,1,3,3-D5 alcohol, a comprehensive evaluation of both its chemical purity and the degree of isotopic enrichment is required. This is achieved through a combination of advanced analytical techniques, each providing unique and complementary information.

Mass spectrometry (MS) is a cornerstone technique for determining the isotopic purity of deuterated compounds like this compound. High-resolution mass spectrometry (HRMS), particularly with an electrospray ionization (ESI) source, offers exceptional mass accuracy, which is crucial for quantifying the extent of deuterium (B1214612) labeling. uio.noalmacgroup.com

The process involves dissolving the sample in a suitable solvent and analyzing it using an optimized method, often involving liquid chromatography coupled with mass spectrometry (LC-MS), to separate the compound of interest from any impurities. almacgroup.com ESI is a soft ionization technique suitable for polar compounds like alcohols, typically forming protonated molecules [M+H]+ in positive ion mode. uio.no

The high resolution of the mass spectrometer allows for the separation and accurate measurement of the mass-to-charge ratio (m/z) of the different isotopic species present in the sample. almacgroup.com By comparing the relative abundances of the deuterated molecule and its less-deuterated counterparts, the isotopic enrichment can be precisely calculated. almacgroup.com For instance, a sample of high isotopic purity would show a dominant peak corresponding to the fully deuterated molecule, with significantly lower signals for molecules containing fewer deuterium atoms. Advances in Time-of-Flight (TOF) mass spectrometry have further improved the resolution between isotopes, enhancing the accuracy of these measurements. almacgroup.com

Table 1: Illustrative ESI-HRMS Data for Isotopic Purity Assessment

| Isotopic Species | Theoretical m/z | Observed m/z | Relative Abundance (%) |

|---|---|---|---|

| d0 (unlabeled) | 89.0961 | 89.0963 | < 0.1 |

| d1 | 90.1024 | 90.1025 | 0.2 |

| d2 | 91.1087 | 91.1088 | 0.5 |

| d3 | 92.1150 | 92.1151 | 1.2 |

| d4 | 93.1213 | 93.1214 | 3.0 |

| d5 (fully labeled) | 94.1276 | 94.1277 | > 95.0 |

This table is for illustrative purposes and actual values may vary based on the specific batch and analytical conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for both confirming the chemical purity and verifying the specific locations of deuterium atoms within the this compound molecule. carlroth.com In ¹H NMR spectroscopy, the absence of signals at the chemical shifts corresponding to the protons at the C1 and C3 positions of 2-pentanol (B3026449) confirms successful deuteration at these sites. The presence of any residual proton signals at these positions would indicate incomplete deuteration.

Conversely, ²H (deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei, providing further confirmation of the labeling pattern. rsc.org ¹³C NMR spectroscopy is also valuable for confirming the carbon skeleton of the molecule and can show characteristic changes in signal splitting and chemical shift due to the presence of deuterium.

Table 2: Expected ¹H NMR and ¹³C NMR Chemical Shift Data

| Nucleus | Expected Chemical Shift (ppm) for 2-Pentanol (for comparison) | Expected Observation for this compound |

|---|---|---|

| ¹H (at C1) | ~0.9 | Signal absent or significantly reduced |

| ¹H (at C2) | ~3.8 | Signal present |

| ¹H (at C3) | ~1.4 | Signal absent or significantly reduced |

| ¹H (at C4) | ~1.5 | Signal present |

| ¹H (at C5) | ~0.9 | Signal present |

| ¹³C (at C1) | ~23 | Shift and splitting pattern altered by deuterium |

| ¹³C (at C2) | ~67 | Shift slightly altered |

| ¹³C (at C3) | ~41 | Shift and splitting pattern altered by deuterium |

| ¹³C (at C4) | ~19 | Shift slightly altered |

| ¹³C (at C5) | ~14 | Shift slightly altered |

Expected chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the chemical purity of this compound by separating it from any non-deuterated or other chemical impurities. carlroth.com

In HPLC, the sample is passed through a column with a stationary phase, and the components are separated based on their affinity for the stationary and mobile phases. torontech.com A detector, such as a UV or refractive index detector, is used to generate a chromatogram, where the area of the main peak relative to the total area of all peaks indicates the purity of the compound. torontech.com

GC is particularly suitable for volatile compounds like alcohols. jfda-online.com The sample is vaporized and passed through a capillary column, separating components based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. jfda-online.com The resulting chromatogram provides a quantitative measure of purity. For both HPLC and GC, the use of an internal standard can improve the accuracy of quantification. jfda-online.com

Table 3: Typical Chromatographic Purity Analysis Results

| Analytical Method | Parameter | Specification | Result |

|---|---|---|---|

| HPLC | Purity (by area %) | ≥ 98.0% | 99.5% |

| Retention Time | Consistent with reference standard | Matches | |

| GC | Purity (by area %) | ≥ 98.0% | 99.7% |

| Retention Time | Consistent with reference standard | Matches |

This table presents typical specifications and results for a high-purity research-grade sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Deuteration Site Analysis

Stability Studies and Storage Conditions for Long-Term Research Applications

To ensure the integrity of this compound throughout its shelf life, stability studies are conducted. These studies evaluate the compound's stability under various environmental conditions, such as temperature and humidity, over extended periods. europa.eu The goal is to determine the optimal storage conditions to prevent degradation and maintain its chemical and isotopic purity.

For long-term research applications, the compound is typically stored in well-sealed containers to prevent contamination and evaporation. thermofisher.com Storage at controlled, cool temperatures, and in a dark place is often recommended to minimize the potential for degradation. thermofisher.com Stability testing protocols, such as those outlined by the International Council for Harmonisation (ICH) for new drug substances, can provide a framework for these studies, even though this is a research compound. europa.eu These studies involve analyzing the compound at specific time points to monitor for any changes in purity or isotopic enrichment. chemie-brunschwig.ch

Table 4: Recommended Storage Conditions and Stability Data

| Condition | Recommended Storage | Observation |

|---|---|---|

| Temperature | 2-8 °C (Refrigerated) | Minimizes potential for degradation |

| Light | Protected from light | Prevents light-induced chemical changes |

| Atmosphere | Inert atmosphere (e.g., Argon) | Prevents oxidation |

| Container | Tightly sealed, appropriate material | Prevents contamination and solvent evaporation |

Long-term stability studies would track purity and isotopic enrichment over several months to years under these conditions.

Development and Certification of Deuterated Reference Materials

The development and certification of deuterated reference materials are crucial for ensuring the accuracy and comparability of analytical results between different laboratories and studies. cerilliant.com A certified reference material (CRM) for this compound would be a highly characterized material with a certified value for its chemical purity and isotopic enrichment, along with a statement of uncertainty. cerilliant.com

The certification process involves a comprehensive characterization of the material using a variety of analytical techniques, including those described in section 6.1. almacgroup.comcarlroth.com The data from these analyses are used to assign a certified value and its uncertainty, following internationally recognized guidelines. cerilliant.com Organizations that produce CRMs often operate under stringent quality systems, such as ISO 17034 and ISO/IEC 17025, to ensure the reliability of their certified values. cerilliant.comcerilliant.com

The availability of a CRM for this compound allows laboratories to calibrate their instruments and validate their analytical methods, leading to more accurate and reliable data in research applications. chemie-brunschwig.ch

Table 5: Components of a Certificate of Analysis for a Certified Reference Material

| Section | Description |

|---|---|

| Product Information | Compound name, CAS number, molecular formula, etc. |

| Certified Values | Certified chemical purity and isotopic enrichment with associated uncertainties. |

| Analytical Data | Summary of results from techniques like MS, NMR, and chromatography. |

| Method Information | Details of the analytical methods used for characterization. |

| Stability and Storage | Information on stability and recommended storage conditions. |

| Traceability | Statement of traceability to national or international standards. |

| Date of Certification | Date the certification was issued. |

A comprehensive Certificate of Analysis provides the end-user with the necessary information to use the reference material correctly and with confidence.

Future Directions and Emerging Research Avenues for Deuterated Pentanols in Academic Research

Advancements in Stereoselective and Regioselective Deuteration Synthesis

The precise placement of deuterium (B1214612) atoms within a molecule is paramount for many of its applications. Consequently, the development of advanced synthetic methods for stereoselective and regioselective deuteration remains a key area of research.

Historically, the synthesis of deuterated compounds relied on methods like acid/base-catalyzed hydrogen-deuterium exchange, which often lacked positional control. The advent of transition metal catalysis revolutionized this field, enabling more targeted deuteration. For instance, the synthesis of 2-Pentyl-1,1,1,3,3-D5 alcohol can be achieved through the catalytic deuteration of 2-pentanone-D5.

Future research in this area is expected to focus on the development of novel catalytic systems that offer even greater control over the placement of deuterium atoms. This includes the design of catalysts for the selective deuteration of specific C-H bonds, even in complex molecules. A recent study, for example, reported a highly regioselective copper-catalyzed transfer hydrodeuteration of aryl alkynes to produce alkanes deuterated at the benzylic position. acs.org Such advancements are crucial for creating a wider range of specifically labeled deuterated pentanols, which will in turn enable more sophisticated mechanistic studies and the development of new functional materials.

Key Research Areas:

Novel Catalyst Development: Designing new transition metal catalysts (e.g., based on iridium, rhodium, or palladium) for highly specific C-H bond activation and deuteration. nih.gov

Enantioselective Deuteration: Creating chiral catalysts that can introduce deuterium with specific stereochemistry, leading to the synthesis of enantiomerically pure deuterated pentanols. nih.govacs.org

Late-Stage Deuteration: Developing methods to introduce deuterium into a molecule at a late stage of its synthesis, which is particularly valuable for the preparation of complex deuterated molecules. acs.org

Integration of Deuterated Tracers in Advanced Analytical Platforms

Deuterated compounds, including this compound, are invaluable tools in analytical chemistry, particularly in mass spectrometry-based techniques. researchgate.netmedchemexpress.com They are widely used as internal standards for quantitative analysis due to their chemical similarity to the non-deuterated analyte, but distinct mass. acs.orgresearchgate.net

The future will see a deeper integration of deuterated tracers with advanced analytical platforms. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) or gas chromatography (GC) will continue to be essential for metabolomics and pharmacokinetic studies. nih.govdiva-portal.org The use of deuterated standards helps to improve the accuracy and precision of these measurements. acs.org

Furthermore, nanoscale secondary ion mass spectrometry (NanoSIMS) is an emerging technique that allows for the imaging of deuterated tracers within biological tissues at a subcellular level. researchgate.net This opens up exciting possibilities for studying metabolic pathways and the distribution of compounds within cells with unprecedented spatial resolution.

Table 1: Applications of Deuterated Pentanols in Analytical Platforms

| Analytical Platform | Application of Deuterated Pentanol (B124592) | Research Focus |

| GC-MS/LC-MS | Internal standard for quantification of pentanol isomers. | Improving accuracy and precision of metabolic and pharmacokinetic studies. acs.orgnih.gov |

| NMR Spectroscopy | Reference standard for studying molecular structure and dynamics. | Elucidating reaction mechanisms and molecular interactions. ajchem-a.com |

| NanoSIMS | Tracer for imaging metabolic pathways at the subcellular level. researchgate.net | Understanding the spatial distribution of compounds within biological systems. |

Novel Applications in Materials Science and Organic Electronics (where isotopic effects are key)

The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a well-established phenomenon. scielo.org.mx This effect, stemming from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, is being increasingly exploited in materials science and organic electronics. researchgate.netscielo.org.mx

In the realm of organic electronics, deuteration can enhance the stability and performance of organic light-emitting diodes (OLEDs). acs.orgzeochem.com By replacing C-H bonds with C-D bonds at specific positions in the organic semiconductor molecules, the vibrational modes of the molecule are altered, which can lead to improved fluorescence yield and increased device lifetime. google.com Deuterated compounds are also being explored for use in the manufacturing of semiconductors and optical fibers. zeochem.com

Future research will likely explore the use of deuterated pentanols and other deuterated building blocks in the synthesis of novel polymers and organic electronic materials with tailored properties. The ability to precisely control the location of deuterium incorporation will be crucial for optimizing these isotopic effects for specific applications. scielo.org.mx

Elaboration of Computational Models for Predicting Isotope Effects and Reaction Dynamics

Computational chemistry plays a vital role in understanding and predicting the effects of isotopic substitution. ajchem-a.com Quantum chemical methods can be used to model the vibrational frequencies of molecules and predict the magnitude of kinetic isotope effects. ajchem-a.comprinceton.edu These models are essential for interpreting experimental results and for designing new deuterated compounds with desired properties.